molecular formula C10H12Cl3N B2805151 Rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1820581-16-5

Rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride

Cat. No. B2805151
CAS RN: 1820581-16-5
M. Wt: 252.56
InChI Key: OMPRMNLJCKYRLI-RDNZEXAOSA-N
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Description

Rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride is a chemical compound with the CAS Number: 1820581-16-5 . It has a molecular weight of 252.57 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11Cl2N.ClH/c11-9-3-1-2-7 (10 (9)12)8-4-6 (8)5-13;/h1-3,6,8H,4-5,13H2;1H/t6-,8+;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine atoms on the phenyl ring and the configuration of the cyclopropyl ring .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 252.57 .

Scientific Research Applications

Biosynthesis Research

  • Hormaomycin Analogues Synthesis : Studies have explored the synthesis of various amino acids related to Rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride. These include racemic 3-(trans-2-nitrocyclopropyl)-alanine and its derivatives, which are incorporated into hormaomycin, providing insights into the substrate specificity of enzymes assembling hormaomycin (Kozhushkov et al., 2005).

Chemical Synthesis and Analysis

  • Synthesis of Zinc(II) Complexes : Research has been conducted on synthesizing zinc(II) complexes using variants of this compound. These complexes are used as pre-catalysts for producing polylactide from rac-lactide, indicating a potential application in polymer synthesis (Kwon, Nayab, & Jeong, 2015).

  • Serotonin/Noradrenaline Reuptake Inhibitor Analogue Synthesis : A study involved synthesizing the silicon analogue of rac-venlafaxine, a known serotonin/noradrenaline reuptake inhibitor, using a compound structurally similar to this compound (Daiss et al., 2006).

  • Ractopamine Hydrochloride Analysis in Feeds : A method was developed for monitoring ractopamine, which is structurally related to this compound, in animal feeds using gas chromatography-mass spectrometry. This highlights the importance of analytical methods for related compounds in veterinary and environmental sciences (He et al., 2007).

Pharmacology and Toxicology

  • Pharmacological Characterization of Antidepressants : A research focused on the synthesis and pharmacological characterization of sila-venlafaxine, where compounds similar to this compound were used. This research contributes to understanding the structural and functional aspects of antidepressants (Daiss et al., 2006).

  • Effects on Non-Target Organisms : A study on ractopamine hydrochloride, a compound related to this compound, showed behavioral alterations and oxidative status imbalance in zebrafish, indicating the potential ecological impacts and toxicity of such compounds (Sachett et al., 2018).

Industrial Synthesis

  • Industrial Synthesis of Antidepressants : A novel industrial synthesis method for sertraline hydrochloride, which shares structural similarities with this compound, was developed. This approach offers a more advantageous production method compared to existing processes (Vukics et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c11-7-1-2-8(10(12)4-7)9-3-6(9)5-13;/h1-2,4,6,9H,3,5,13H2;1H/t6-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPRMNLJCKYRLI-RDNZEXAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=C(C=C(C=C2)Cl)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=C(C=C(C=C2)Cl)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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